

# 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride CAS number 58878-37-8

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                    |
|----------------|----------------------------------------------------|
| Compound Name: | 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride |
| Cat. No.:      | B141210                                            |

[Get Quote](#)

An In-Depth Technical Guide to **2-(2-Chloroethyl)-1-methylpiperidine hydrochloride** (CAS: 58878-37-8)

## Introduction: A Versatile Intermediate in Modern Synthesis

**2-(2-Chloroethyl)-1-methylpiperidine hydrochloride** is a pivotal heterocyclic building block in the landscape of pharmaceutical and chemical synthesis.<sup>[1]</sup> Characterized by a piperidine ring substituted with a reactive 2-chloroethyl group at the 2-position and a methyl group on the nitrogen atom, this compound serves as a crucial intermediate in the development of a range of bioactive molecules.<sup>[1][2]</sup> Its significance stems from the chloroethyl moiety, which acts as a potent alkylating agent, enabling the covalent modification of various nucleophilic substrates.<sup>[1]</sup> <sup>[3]</sup> This reactivity is harnessed by medicinal chemists and process development scientists to construct complex molecular architectures for drug discovery and agrochemical applications.<sup>[1]</sup> <sup>[2][4]</sup>

This guide provides an in-depth exploration of **2-(2-Chloroethyl)-1-methylpiperidine hydrochloride**, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis methodologies from laboratory to industrial scale, mechanisms of action, and key applications, with a focus on the practical insights and causal relationships that govern its use. Furthermore, this document provides validated

analytical protocols for quality control and detailed safety and handling procedures to ensure its responsible use in a research and development setting.

## Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in synthesis and analysis. The key identifiers and properties of **2-(2-Chloroethyl)-1-methylpiperidine hydrochloride** are summarized below.

| Property          | Value                                              | Reference(s)                            |
|-------------------|----------------------------------------------------|-----------------------------------------|
| CAS Number        | 58878-37-8                                         | <a href="#">[1]</a>                     |
| Molecular Formula | C <sub>8</sub> H <sub>17</sub> Cl <sub>2</sub> N   | <a href="#">[1]</a>                     |
| Molecular Weight  | 198.13 g/mol (hydrochloride salt)                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| IUPAC Name        | 2-(2-chloroethyl)-1-methylpiperidine;hydrochloride | <a href="#">[5]</a>                     |
| Synonym(s)        | 2-(2-Chloroethyl)-1-methylpiperidinium chloride    | <a href="#">[2]</a>                     |
| Appearance        | Solid, powder, or crystals                         | <a href="#">[6]</a>                     |
| Melting Point     | 133 - 137 °C                                       |                                         |
| pH                | 5.9 (in H <sub>2</sub> O at 20 °C)                 |                                         |
| Solubility        | Water soluble                                      | <a href="#">[7]</a>                     |
| InChI Key         | WVBKLELBSWJXAT-UHFFFAOYSA-N                        |                                         |

## Synthesis and Manufacturing: From Precursor to Final Product

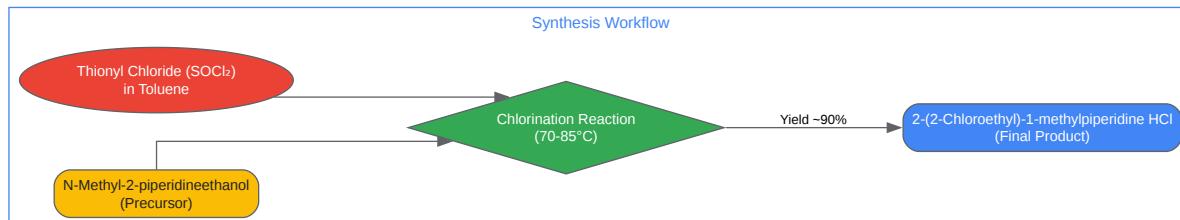
The synthesis of **2-(2-Chloroethyl)-1-methylpiperidine hydrochloride** is a well-established process, typically achieved via the chlorination of its alcohol precursor, N-methyl-2-

piperidineethanol. This transformation is a cornerstone of its production, converting a relatively inert hydroxyl group into a reactive alkyl chloride, primed for nucleophilic substitution.

## Precursor Synthesis: N-Methyl-2-piperidineethanol

The immediate precursor, N-methyl-2-piperidineethanol (CAS 533-15-3), is a commercially available compound.<sup>[8][9][10]</sup> For researchers requiring its synthesis, a common route is the catalytic hydrogenation of 2-pyridineethanol. This reaction reduces the aromatic pyridine ring to a piperidine ring. To minimize the formation of N-methylated byproducts during this process, the reaction can be conducted in the presence of another amine, which suppresses unwanted side reactions.<sup>[11][12]</sup>

## Laboratory-Scale Chlorination Protocol


The foundational laboratory method involves a nucleophilic substitution reaction where the hydroxyl group of N-methyl-2-piperidineethanol is replaced by a chlorine atom using thionyl chloride ( $\text{SOCl}_2$ ).<sup>[1]</sup>

Reaction: N-methyl-2-piperidineethanol +  $\text{SOCl}_2 \rightarrow \text{2-(2-Chloroethyl)-1-methylpiperidine hydrochloride} + \text{SO}_2 + \text{HCl}$

Causality of Reagent and Condition Selection:

- Thionyl Chloride ( $\text{SOCl}_2$ ):  $\text{SOCl}_2$  is the reagent of choice for this conversion due to its high efficiency and the nature of its byproducts. The reaction produces sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride (HCl) as gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.<sup>[13]</sup>
- Inert Solvent (Toluene): An inert aromatic hydrocarbon like toluene is typically used as the solvent. It provides a suitable medium for the reaction temperature and does not react with the highly reactive thionyl chloride.<sup>[1]</sup>
- Temperature (70–85°C): Heating the reaction provides the necessary activation energy for the substitution to occur at a practical rate.<sup>[1]</sup> The temperature is controlled to prevent degradation and unwanted side reactions.

The overall synthesis workflow can be visualized as a two-stage process, starting from the commercially available precursor.



[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of the target compound.

## Industrial-Scale Manufacturing

For large-scale production, efficiency and safety are paramount. Patented industrial methods often employ continuous-flow reactor systems.<sup>[1]</sup> In this setup, reactants are continuously fed into a reactor where precise temperature control and rapid mixing are achieved. The chlorination step can be integrated with in-line addition of thionyl chloride, followed by automated removal of the gaseous byproducts (SO<sub>2</sub> and HCl), significantly improving throughput and safety while minimizing side reactions.<sup>[1]</sup>

## Mechanism of Reactivity and Biological Action

The utility of **2-(2-Chloroethyl)-1-methylpiperidine hydrochloride** as a synthetic intermediate is entirely dependent on the reactivity of its chloroethyl group.

## Chemical Reactivity: An Alkylating Agent

The compound functions as an alkylating agent through nucleophilic substitution. The chlorine atom is a good leaving group, and the adjacent carbon atom is electrophilic. It readily reacts with nucleophiles such as amines, thiols, or phenoxides.<sup>[1][3]</sup> This reaction forms a new

covalent bond between the piperidine moiety and the nucleophilic molecule, making it an invaluable tool for "stitching" molecular fragments together.[2]

General mechanism of nucleophilic substitution (alkylation).

## Biological Mechanism of Action

When incorporated into a larger molecule, the core structure of 2-(2-Chloroethyl)-1-methylpiperidine can confer specific biological activities.

- **Antipsychotic Properties:** As a key fragment in molecules like thioridazine, it contributes to the compound's ability to act as a dopamine receptor antagonist, primarily targeting D2 and D4 receptors. This antagonism is effective in reducing symptoms in animal models of psychosis.[1]
- **Antitubercular Activity:** Research has highlighted its potential against multidrug-resistant strains of *Mycobacterium tuberculosis* (Mtb). It is a component of compounds that inhibit type II NADH dehydrogenase (NDH-2), an enzyme critical for the bacterium's energy metabolism. [1]

## Applications in Drug Development and Research

The primary application of this compound is as a pharmaceutical intermediate.[1][4] Its structural features, including the piperidine ring and the reactive chloroethyl "handle," make it a versatile starting material.

- **Synthesis of Antipsychotics:** It is a well-documented precursor in the synthesis of phenothiazine antipsychotics, such as thioridazine and its derivatives.[1][14]
- **Development of Novel Therapeutics:** Its alkylating capability is exploited to link the piperidine scaffold to other pharmacophores, streamlining the discovery of new chemical entities.[2] This modular approach is valuable in medicinal chemistry for creating libraries of compounds for screening.
- **Agrochemicals:** The compound is also utilized in the production of specialized agrochemicals, including herbicides and pesticides, where molecular modification is key to enhancing efficacy.[1][2]

# Analytical and Quality Control Protocols

Ensuring the purity and identity of starting materials is a critical aspect of drug development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identity confirmation and detecting volatile impurities.[\[15\]](#)

## Protocol 1: Purity Determination by HPLC

This protocol provides a general framework for assessing the purity of **2-(2-Chloroethyl)-1-methylpiperidine hydrochloride**.

- Instrumentation and Columns:
  - HPLC system with a UV detector.
  - C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase Preparation:
  - Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
  - Mobile Phase B: Acetonitrile with 0.1% TFA.
- Chromatographic Conditions:
  - Gradient: 5% B to 95% B over 20 minutes.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30°C.
  - Detector Wavelength: 210 nm.
  - Injection Volume: 10 µL.
- Sample Preparation:

- Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
- Procedure:
  - Equilibrate the column with the initial mobile phase for at least 20 minutes.
  - Inject the prepared sample solution.
  - Record the chromatogram and integrate all peaks.
  - Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

## Protocol 2: Identity Confirmation by GC-MS

This method confirms the compound's identity and detects volatile impurities.

- Instrumentation:
  - Gas chromatograph coupled to a mass spectrometer (MS).
  - Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- GC Conditions:
  - Injector Temperature: 250°C.
  - Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
  - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  - Injection Volume: 1.0 µL (split mode, e.g., 20:1).
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: 40-450 amu.
- Sample Preparation:
  - Dissolve approximately 5 mg of the sample in 1 mL of methanol.
- Procedure:
  - Inject the prepared sample into the GC-MS system.
  - Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak.
  - Compare the resulting mass spectrum with a reference library or a standard to confirm the molecular identity.

## Safety, Handling, and Storage

**2-(2-Chloroethyl)-1-methylpiperidine hydrochloride** is a hazardous chemical and must be handled with appropriate precautions.

- Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin. It is classified as corrosive and can cause severe skin burns and eye damage.[\[16\]](#)[\[17\]](#) It may also cause respiratory irritation.
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[\[7\]](#)[\[16\]](#)
- Handling: All handling must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[\[7\]](#)[\[16\]](#) Ensure that eyewash stations and safety showers are readily accessible.[\[16\]](#) Avoid creating dust. Do not eat, drink, or smoke in the work area.[\[16\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[7\]](#)[\[16\]](#) Keep away from incompatible materials such as strong oxidizing agents and bases.[\[16\]](#) The compound is hygroscopic and should be protected from moisture.[\[7\]](#)
- First Aid:

- Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][16]
- Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][16]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[7][16]

## Conclusion

**2-(2-Chloroethyl)-1-methylpiperidine hydrochloride** is more than a simple chemical; it is an enabling tool for innovation in drug discovery and development. Its well-defined synthesis, predictable reactivity as an alkylating agent, and established role in the creation of potent pharmaceuticals underscore its importance. For the researcher and development scientist, a thorough understanding of its properties, handling requirements, and analytical methods is essential for leveraging its full potential safely and effectively. By applying the principles and protocols outlined in this guide, professionals can confidently integrate this versatile intermediate into their synthetic programs to advance the frontiers of science and medicine.

## References

- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
- Google Patents. (n.d.). DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
- PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride.
- Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers.
- Pharmaffiliates. (n.d.). N-Methylpiperidine-2-ethanol | CAS No : 533-15-3.
- Chemdad Co., Ltd. (n.d.). N-METHYLPiperidine-2-ETHANOL.
- Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Buy 1-(2-Chloroethyl)-2-methylpiperidine (EVT-3489638) | 53324-72-4 [[evitachem.com](http://evitachem.com)]
- 3. Buy 1-(2-Chloroethyl)piperidine hydrochloride (EVT-311017) | 2008-75-5 [[evitachem.com](http://evitachem.com)]
- 4. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [[shreeganeshchemical.com](http://shreeganeshchemical.com)]
- 5. [fluorochem.co.uk](http://fluorochem.co.uk) [fluorochem.co.uk]
- 6. 1-(2-Chloreethyl)piperidin -hydrochlorid 98% | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 7. [assets.thermofisher.com](http://assets.thermofisher.com) [assets.thermofisher.com]
- 8. [pharmaffiliates.com](http://pharmaffiliates.com) [pharmaffiliates.com]
- 9. N-Methyl-2-piperidineethanol - (Amines | Piperidine derivatives) : Koei Chemical Co., Ltd [[koeichem.com](http://koeichem.com)]
- 10. N-METHYLPIPERIDINE-2-ETHANOL Four Chongqing Chemdad Co. , Ltd [[chemdad.com](http://chemdad.com)]
- 11. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [[patents.google.com](http://patents.google.com)]
- 12. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [[patents.google.com](http://patents.google.com)]
- 13. [chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- 14. 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride | 58878-37-8 [[chemicalbook.com](http://chemicalbook.com)]
- 15. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 16. [fishersci.com](http://fishersci.com) [fishersci.com]
- 17. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [2-(2-Chloroethyl)-1-methylpiperidine hydrochloride CAS number 58878-37-8]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b141210#2-2-chloroethyl-1-methylpiperidine-hydrochloride-cas-number-58878-37-8>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)